molecular formula C24H21N3O5S B1665887 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione CAS No. 227088-94-0

3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione

Cat. No. B1665887
M. Wt: 463.5 g/mol
InChI Key: VQEHBLGYANQWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ-11645373 is a potent and selective human P2X7 antagonist that is completely without effect at all other P2X subtypes. It also inhibits BzATP-mediated calcium influx and inhibits ATP-mediated IL-1β release.

Scientific Research Applications

Chemical Properties and Reactions

  • Oxidation and Isomerism : Research has been conducted on similar compounds to 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione, focusing on oxidation and isomerism in thietane-containing heterocycles. This study synthesized sulfoxides and explored factors affecting the quality of final products and optimal conditions for oxidation. It was found that the sulfoxides are mixtures of cis/trans isomers, determined by the substituent at position 3 of the thietane ring (Meshcheryakova et al., 2014).

  • Heteroatom Influence in Pyridine-Based Compounds : Another study explored pyridine-based nitronyl nitroxide biradicals and monoradicals, examining their electronic paramagnetic resonance and UV-vis spectroscopy properties. The study provided insights into intramolecular exchange coupling and the temperature dependence on signal intensity of biradicals, indicating a triplet ground state or its near-degeneracy with the singlet state (Rajadurai et al., 2003).

  • Aldol Reaction of Thiazolidinediones : Thiazolidinediones, a key component of the chemical , have been used in aldol reactions with aromatic aldehydes. This reaction was performed in water and DMSO without a catalyst, yielding β-hydroxy carbonyl compounds. The study provides insight into the role of water molecules in stabilizing the syn aldol products (Paladhi et al., 2012).

Biological and Pharmacological Activity

  • New Thiazolidinediones and Endothelial Cell Activation : Research on new thiazolidinediones, closely related to the compound of interest, revealed their effects on endothelial cells. These compounds were found to activate peroxisome proliferator-activated receptor-γ (PPARγ), suppress inflammation markers, and influence endothelial cell migration and tube formation. This indicates potential applications in modulating endothelial cell activation and endothelial dysfunction (Rudnicki et al., 2016).

  • Antimicrobial Activities of Thiazolidinedione Derivatives : A study synthesized derivatives of 4-thiazolidinone from biphenyl-4-carboxylic acid and evaluated their antimicrobial activity against various bacterial and fungal strains. Some derivatives exhibited significant biological activity, pointing to potential antimicrobial applications (Deep et al., 2014).

properties

IUPAC Name

3-[1-[4-(3-nitrophenyl)phenoxy]-4-pyridin-4-ylbutan-2-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c28-23-16-33-24(29)26(23)21(7-4-17-10-12-25-13-11-17)15-32-22-8-5-18(6-9-22)19-2-1-3-20(14-19)27(30)31/h1-3,5-6,8-14,21H,4,7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEHBLGYANQWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C(CCC2=CC=NC=C2)COC3=CC=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione

CAS RN

227088-94-0
Record name AZ-11645373
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227088940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZ-11645373
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4SZP4C72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Reactant of Route 2
Reactant of Route 2
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Reactant of Route 3
Reactant of Route 3
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Reactant of Route 4
Reactant of Route 4
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Reactant of Route 5
Reactant of Route 5
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Reactant of Route 6
Reactant of Route 6
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione

Citations

For This Compound
33
Citations
VH Leyva-Grado, ME Ermler, M Schotsaert… - MBio, 2017 - Am Soc Microbiol
An exacerbated immune response is one of the main causes of influenza-induced lung damage during infection. The molecular mechanisms regulating the fate of the initial immune …
Number of citations: 41 journals.asm.org
AB Dayel, RJ Evans, R Schmid - Molecular Pharmacology, 2019 - ASPET
The P2X7 receptor is a trimeric ligand-gated ion channel activated by ATP. It is implicated in the cellular response to trauma/disease and considered to have significant therapeutic …
Number of citations: 29 molpharm.aspetjournals.org
I D'Alimonte, E Nargi, M Zuccarini, P Lanuti… - Purinergic …, 2015 - Springer
Glioblastoma multiforme (GBM), the most common and aggressive brain tumor in humans, comprises a population of stem-like cells (GSCs) that are currently investigated as potential …
Number of citations: 32 link.springer.com
DTG Gonzaga, LBG Ferreira, TEMM Costa… - European Journal of …, 2017 - Elsevier
Fifty-one 1,2,3-triazole derivatives were synthesized and evaluated with respect to P2X7 receptor (P2X7R) activity and its associated pore. These triazoles were screened in vitro for dye …
Number of citations: 38 www.sciencedirect.com
P Giuliani, M Zuccarini, M Carluccio… - Current Drug …, 2018 - ingentaconnect.com
Background: Glioblastoma Multiforme (GBM) is the most common and lethal brain malignancy. Recent evidence suggests that the presence of stem-like cells (GSCs) inside the tumor …
Number of citations: 5 www.ingentaconnect.com
RA Felix, S Martin, S Pinion, DJ Crawford - Purinergic Signalling, 2012 - Springer
Pharmacological manipulation of P2X and P2Y receptors has been critical to the elucidation of the biological roles of these receptors within a multitude of physiological and pathological …
Number of citations: 24 link.springer.com
RX Faria, FH Oliveira, JP Salles, AS Oliveira… - European Journal of …, 2018 - Elsevier
P2X7 receptor (P2X7R) is an ATP-gated ion-channel with potential therapeutic applications. In this study, we prepared and searched a series of 1,4-naphthoquinones derivatives to …
Number of citations: 28 www.sciencedirect.com
LA Alves, RJS Bezerra, RX Faria, LGB Ferreira… - Molecules, 2013 - mdpi.com
The P2X7 receptor (P2X7R) is a nonselective cation channel that is activated by extracellular ATP and triggers the secretion of several proinflammatory substances, such as IL-1β, IL-18, …
Number of citations: 109 www.mdpi.com
J Patritti‐Cram, RA Coover, MP Jankowski, N Ratner - Glia, 2021 - Wiley Online Library
To facilitate analyses of purinergic signaling in peripheral nerve glia, we review recent literature and catalog purinergic receptor mRNA expression in cultured mouse Schwann cells (…
Number of citations: 18 onlinelibrary.wiley.com
M Sakowicz-Burkiewicz, M Grden, I Maciejewska… - … International Journal of …, 2013 - Elsevier
Diabetes-associated lymphocyte dysfunction may be attributed to the direct effect of hyperglycemia, but the impact of glucose concentration on B cell functionality is not fully resolved. …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.